molecular formula C23H26N2O2 B5412289 [3-benzyl-1-(1H-indol-3-ylacetyl)piperidin-3-yl]methanol

[3-benzyl-1-(1H-indol-3-ylacetyl)piperidin-3-yl]methanol

Cat. No.: B5412289
M. Wt: 362.5 g/mol
InChI Key: PHMOREUCPKDUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

The synthesis of indole derivatives has been a major area of focus for synthetic organic chemists . Various methods for the preparation of indoles have been developed . For example, a Fischer synthesis using 1-benzyl-1-phenylhydrazine was used to produce a masked indole lactone .


Molecular Structure Analysis

The molecular structure of indole derivatives can vary greatly. For example, the linear formula for 3-(1-BENZYL-1H-INDOL-3-YL)-ACRYLIC ACID is C18H15NO2 .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, they can be used in the synthesis of new antibacterial agents that have a different mechanism of action from traditional antibiotics .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can differ based on their specific structure. For instance, 3-(1-BENZYL-1H-INDOL-3-YL)-ACRYLIC ACID has a molecular weight of 277.326 .

Mechanism of Action

The mechanism of action of indole derivatives can also vary. For example, one study revealed that a certain compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .

Safety and Hazards

The safety and hazards associated with indole derivatives can depend on the specific compound. For example, Sigma-Aldrich sells 3-(1-BENZYL-1H-INDOL-3-YL)-ACRYLIC ACID as-is and makes no representation or warranty whatsoever with respect to this product .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They could be used in the development of new drugs with lesser resistance .

Properties

IUPAC Name

1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-17-23(14-18-7-2-1-3-8-18)11-6-12-25(16-23)22(27)13-19-15-24-21-10-5-4-9-20(19)21/h1-5,7-10,15,24,26H,6,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMOREUCPKDUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CNC3=CC=CC=C32)(CC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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